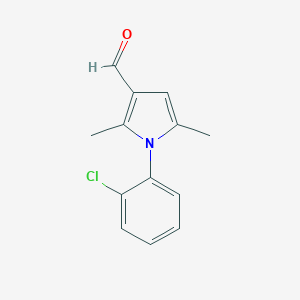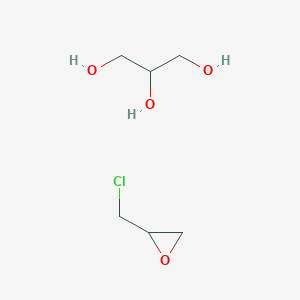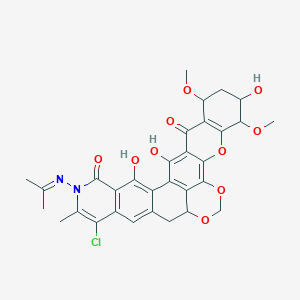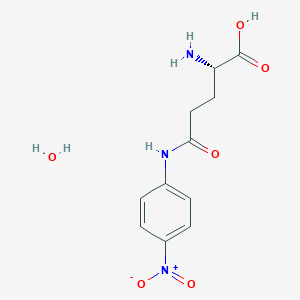
L-gamma-Glutamyl-P-nitroanilide monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis L-gamma-Glutamyl-P-nitroanilide monohydrate and its analogues have been synthesized to study their interactions with enzymes like gamma-glutamyltranspeptidase (GGT). The synthesis of these compounds provides insights into the catalytic efficiency and substrate specificity of GGT, offering a foundational understanding of the chemical synthesis and enzymatic analysis of this compound (Lherbet et al., 2003).
Molecular Structure Analysis The molecular structure of L-gamma-Glutamyl-P-nitroanilide monohydrate and its derivatives is crucial for their interaction with enzymes. Studies focusing on the enzyme γ-glutamyl transpeptidase from Bacillus licheniformis and its interaction with γ-glutamyl-p-nitroanilide highlight the importance of molecular structure in enzymatic reactions, offering a deeper understanding of the compound's structural properties and their implications for enzymatic activity (Bindal & Gupta, 2014).
Chemical Reactions and Properties The reactivity and chemical properties of L-gamma-Glutamyl-P-nitroanilide monohydrate are influenced by its structure, as seen in its interaction with enzymes like GGT. These interactions can lead to various outcomes, such as the inhibition of amino acid transporters, highlighting the compound's role in biological systems and its chemical reactivity (Corti et al., 2019).
Physical Properties Analysis The physical properties of complexes formed with L-gamma-Glutamyl-P-nitroanilide monohydrate, such as those involving Cu(II), Mn(II), Co(II), and Fe(III), are characterized by their spectroscopic, magnetic, and thermal properties. These studies provide valuable information on the compound's behavior in different environmental conditions and its stability, which is essential for its application in various fields (Ghizdavu et al., 2000).
Chemical Properties Analysis The chemical properties of L-gamma-Glutamyl-P-nitroanilide monohydrate, including its reactivity and interaction with various substrates and enzymes, are fundamental to understanding its role in biological and chemical systems. For instance, its interaction with γ-glutamyltranspeptidase highlights its utility as a substrate and provides insights into the enzyme's substrate specificity and catalytic mechanism, which are crucial for the development of enzyme inhibitors and for understanding the biochemical pathways involving GGT (Rosalki, 1975).
Applications De Recherche Scientifique
Cancer Research
L-gamma-Glutamyl-P-nitroanilide (GPNA) is widely used in cancer research, particularly in the study of lung cancer .
Method of Application
The enzyme γ-glutamyltransferase (GGT) catalyzes the hydrolysis of GPNA, producing cytotoxic effects in lung cancer A549 cells . This results from the release of the metabolite p-nitroaniline (PNA) rather than from the inhibition of Gln uptake .
Results
The study found that compounds like valproic acid, verapamil, and reversan were able to increase the cytotoxicity of GPNA and PNA . This suggests a key role of intracellular detoxification mechanisms .
Parasitology
Gamma-glutamyl transpeptidase (GGT), an enzyme that facilitates the transfer of glutamyl groups from glutamyl peptides to other peptides or water, is studied using GPNA .
Application
In the study of the helminth system, GGT activity in Gigantocotyle explanatum was examined . GGT participates in important processes such as amino acid transport, cellular redox control, drug detoxification, apoptosis, and DNA fragmentation .
Method of Application
GGT is isolated using membrane solubilization and purified through affinity column chromatography . The optimal pH and temperature for the enzyme activity were found to be 8.0 and 37 °C, respectively .
Results
The purified GGT retained its functional integrity up to 15 min and reflected considerable thermostability at higher temperatures . One millimolar concentration of 6-Diazo-5-Oxo Nor-isoleucine (DON), a specific inhibitor of GGT, completely abolished GGT activity .
Safety And Hazards
L-gamma-Glutamyl-P-nitroanilide monohydrate may cause skin irritation. Ingestion may cause irritation of the digestive tract. Inhalation may cause respiratory tract irritation . It’s recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Propriétés
IUPAC Name |
(2S)-2-amino-5-(4-nitroanilino)-5-oxopentanoic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5.H2O/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19;/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17);1H2/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFIAIPYVFZHSY-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-].O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)CC[C@@H](C(=O)O)N)[N+](=O)[O-].O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-gamma-Glutamyl-P-nitroanilide monohydrate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

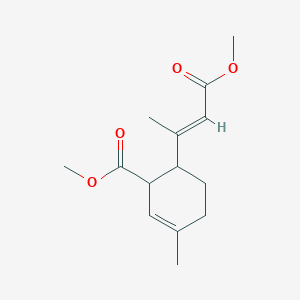
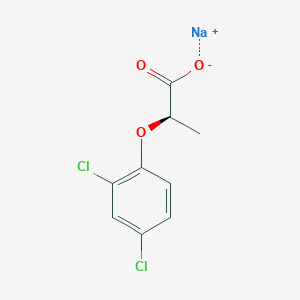

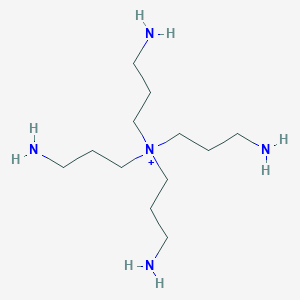
![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B39013.png)
![6-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B39014.png)
